![molecular formula C14H20O4 B14617815 3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 57624-50-7](/img/structure/B14617815.png)
3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene involves multiple steps, typically starting with the formation of intermediate compounds through nucleophilic substitution reactions. For example, one synthetic route involves the preparation of 4-nitrophenylazo phenol, which is then subjected to further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the formation of the bicyclic structure. The exact industrial methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol: This compound has a similar bicyclic structure but with different functional groups.
3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene-18-sulfonyl chloride: Another related compound with a sulfonyl chloride group.
Uniqueness
This compound stands out due to its specific arrangement of oxygen atoms within the bicyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57624-50-7 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H20O4/c1-2-13-10-14(3-1)12-18-9-7-16-5-4-15-6-8-17-11-13/h1-3,10H,4-9,11-12H2 |
Clave InChI |
OXUXDPIGNIPVQO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC2=CC=CC(=C2)COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
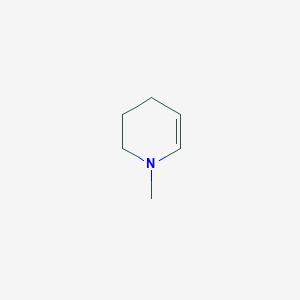
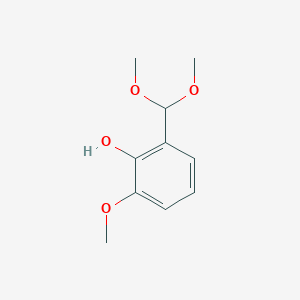

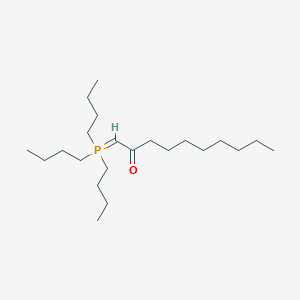

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
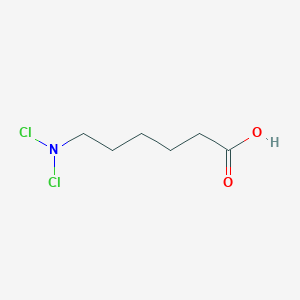
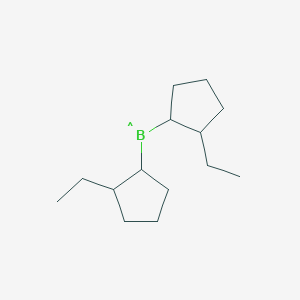
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
